Barium nitrate

Description

Structure

2D Structure

Properties

CAS No. |

10022-31-8 |

|---|---|

Molecular Formula |

BaHNO3 |

Molecular Weight |

200.34 g/mol |

IUPAC Name |

barium(2+);dinitrate |

InChI |

InChI=1S/Ba.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

APLQTTYBCHJFIJ-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ba+2] |

Canonical SMILES |

[N+](=O)(O)[O-].[Ba] |

boiling_point |

Decomposes (NIOSH, 2016) Decomposes |

Color/Form |

White cubic crystals Lustrous white crystals Crystals or crystalline powde |

density |

3.24 at 73.4 °F (USCG, 1999) 3.24 g/cu cm 3.24 g/cm³ 3.24 |

melting_point |

1098 °F (USCG, 1999) 590 °C 1094°F |

Other CAS No. |

10022-31-8 |

physical_description |

Barium nitrate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided, an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen produced in fires. DryPowder; OtherSolid; PelletsLargeCrystals COLOURLESS-TO-WHITE CRYSTALS OR CRYSTALLINE POWDER. White, odorless solid. |

Pictograms |

Oxidizer; Acute Toxic; Irritant |

solubility |

9 % (NIOSH, 2016) 10.3 g/100 g water at 25 °C Slightly soluble in ethanol and acetone Solubility in water as weight %: 4.72%, 0 °C; 9.27%, 25 °C; 12.35%, 40 °C; 16.9%, 60 °C; 21.4%, 80 °C; 25.6%, 100 °C; 32.0%, 135 °C Solubility in water, g/100ml at 20 °C: 8.7 (moderate) 9% |

Synonyms |

arium nitrate barium nitrate, monohydrate |

vapor_pressure |

Low (NIOSH, 2016) Low |

Origin of Product |

United States |

Foundational & Exploratory

Barium Nitrate (Ba(NO₃)₂): A Technical Guide for Researchers

This document provides a comprehensive technical overview of barium nitrate (B79036), focusing on its chemical formula, structure, physicochemical properties, and key experimental applications relevant to researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

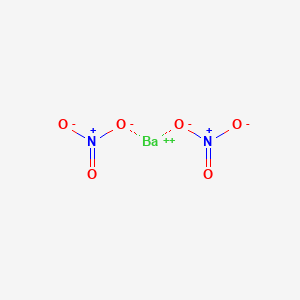

Barium nitrate is an inorganic compound with the chemical formula Ba(NO₃)₂.[1] It is an inorganic salt composed of one barium cation (Ba²⁺) and two nitrate anions (NO₃⁻).[2][3][4] The charges of the +2 barium ion and the two -1 nitrate ions balance, resulting in a neutral molecule.[2]

The compound forms an ionic bond due to the strong electrostatic attraction between the barium cation and the nitrate anions.[2] In its solid state, this compound crystallizes in a cubic crystal system.[3][5] Specifically, it belongs to the Pa-3 space group.[5] In this structure, each Ba²⁺ ion is bonded to twelve oxygen atoms.[5] The nitrate ion (NO₃⁻) has a trigonal planar geometry, with one central nitrogen atom bonded to three oxygen atoms.[5]

Caption: Ionic association in this compound.

Physicochemical Properties

This compound is a white, lustrous crystalline solid at room temperature and is odorless.[1][4][6] It is a strong oxidizing agent that can accelerate the burning of combustible materials.[6][7] Key quantitative properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | Ba(NO₃)₂ | [1] |

| Molar Mass | 261.335 g/mol | [1] |

| Appearance | White, lustrous, crystalline solid | [1][4] |

| Density | 3.24 g/cm³ | [1][4] |

| Melting Point | 592 °C (865 K); decomposes at higher temperatures | [1][4] |

| Solubility in Water | 10.5 g/100 mL (20 °C) | [8] |

| Crystal System | Cubic (Isometric) | [5][8] |

| Space Group | Pa-3 | [5] |

| Lattice Parameter (a) | 8.11 Å | [9] |

| Refractive Index | 1.555 (@ 1064 nm) | [9] |

| Thermal Conductivity | 1.17 W·m⁻¹·K⁻¹ | [9] |

| Raman Gain (ns) | 47 cm/GW (@ 532 nm), 11 cm/GW (@ 1064 nm) | [9] |

| Raman Frequency Shift | 1047 cm⁻¹ | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and analytical use of this compound are provided below.

Protocol 1: Synthesis from Barium Carbonate

This method involves the neutralization of an insoluble carbonate with a strong acid.

-

Reaction: Dissolve barium carbonate (BaCO₃) in nitric acid (HNO₃).[1] Any impurities, such as iron, are allowed to precipitate.

-

Chemical Equation: BaCO₃ + 2HNO₃ → Ba(NO₃)₂ + H₂O + CO₂[10]

-

-

Filtration: Filter the resulting solution to remove any precipitated impurities.[1]

-

Crystallization: Evaporate the filtrate to concentrate the solution, followed by cooling to induce crystallization of this compound.[1][10]

-

Drying: Collect the crystals and dry them thoroughly.

Protocol 2: Synthesis from Barium Hydroxide (B78521)

This is a standard acid-base neutralization reaction.[11]

-

Preparation: Weigh 25.24 g of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) into a beaker. Add a small amount of distilled water to create a slurry.[11]

-

Reaction: Carefully add approximately 11 mL of concentrated nitric acid to the slurry while stirring.[11] The reaction is exothermic and should be controlled.

-

Chemical Equation: Ba(OH)₂ + 2HNO₃ → Ba(NO₃)₂ + 2H₂O

-

-

Evaporation: Gently heat the resulting solution on a hot plate to evaporate the water. This compound is less soluble in water than many other nitrates, so solid crystals will form as the volume decreases.[11]

-

Collection: Once a dry, crystalline solid is obtained, allow it to cool. The final product is anhydrous this compound.[11]

This compound is a crucial reagent for the qualitative analysis of certain anions, particularly sulfate (B86663) (SO₄²⁻), carbonate (CO₃²⁻), and phosphate (B84403) (PO₄³⁻), by selective precipitation.[12]

-

Initial Precipitation: Add an aqueous solution of this compound to the sample solution. This will precipitate barium salts of sulfate, carbonate, and phosphate, all of which are white solids.[12]

-

Acidification: Add dilute nitric acid (HNO₃) to the mixture containing the precipitates.[12]

-

Observation 1: If a white precipitate remains, it confirms the presence of sulfate ions, as barium sulfate (BaSO₄) is insoluble in strong acids.[12]

-

Observation 2: If the precipitate dissolves with effervescence (evolution of CO₂ gas), it confirms the presence of carbonate ions.[12] The acid reacts with the carbonate to form carbonic acid, which decomposes.

-

Observation 3: If the precipitate dissolves without effervescence, it indicates the presence of phosphate ions, as barium phosphate is soluble in acidic solutions.[12]

-

-

Confirmation: Further specific tests can be performed on the resulting solution to confirm phosphate or on the initial sample for other anions.

Caption: Workflow for anion analysis using this compound.

Applications in Research and Drug Development

While direct applications in drug development are limited due to its toxicity, this compound's properties make it valuable in various scientific and industrial fields that support research.

-

Precursor in Chemical Synthesis: It serves as a starting material for the synthesis of other high-purity barium compounds, such as barium oxide, carbonate, and sulfate, which are used in various industrial and research applications.[2][13][14]

-

Oxidizing Agent: As a potent oxidizer, it is a key component in pyrotechnic compositions, where it produces a characteristic green flame.[2][4] This property is also leveraged in some explosive formulations like Baratol and Thermate-TH3.[1][4]

-

Advanced Materials: this compound is used in the manufacturing of specialty glass and ceramics.[2][13][15] It acts as a fining agent to remove bubbles and improve the optical clarity of glass.[13][15] In electronics, it is used to produce electronic ceramics and piezoelectric materials.[15]

-

Raman Lasers: High-purity this compound crystals are among the most efficient solid-state Raman shifters.[9][16] They are used in nanosecond laser systems to shift wavelengths, enabling applications in eye-safe lasers and atmospheric sensing.[16]

-

Analytical Chemistry: It is a standard reagent in analytical chemistry for the detection and quantification of sulfate ions.[13][15][17]

-

Medical Research: There is some research into its use as a catalyst or raw material in specific drug synthesis processes.[15]

Safety and Handling

-

Toxicity: Like all soluble barium compounds, this compound is toxic if ingested or inhaled.[1][2][7] It can cause irritation to the respiratory tract, skin, and eyes.[1]

-

Oxidizer: It is a strong oxidizer and should be stored away from flammable materials, reducing agents, and acids.[7]

-

First Aid: In case of ingestion, solutions of sulfate salts like sodium sulfate or Epsom salts can be administered as first aid to precipitate the barium as non-toxic barium sulfate.[1][7]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, goggles, and a lab coat, should always be worn when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood.[18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tamtaiduc.com [tamtaiduc.com]

- 3. This compound Formula, Charge, Properties, Molecular Mass [pw.live]

- 4. This compound Formula [softschools.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. This compound | Ba(NO3)2 | CID 24798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. This compound [dmishin.github.io]

- 9. This compound Crystal | Raman Crystals | AOG CRYSTAL Manufacturer [aogcrystal.com]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. Inorganic Quantitative Analysis | Chem Lab [chemlab.truman.edu]

- 13. This compound | ACS Grade | CAS 10022-31-8 | AllanChem [allanchem.com]

- 14. The Application of this compound in Industry - SUNWAY [jysunway.com]

- 15. This compound: Exceptional Quality, Diverse Applications | Sinoright [sinoright.net]

- 16. heegermaterials.com [heegermaterials.com]

- 17. nygh.sg [nygh.sg]

- 18. How to Prepare Acidified this compound - Red Butterfly [redbutterflychem.com]

Barium nitrate CAS number and synonyms

An In-depth Technical Guide to Barium Nitrate (B79036) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of barium nitrate, focusing on its chemical and physical properties, applications, safety and handling protocols, and experimental procedures relevant to scientific research and development.

Chemical Identification

This compound is an inorganic compound with the chemical formula Ba(NO₃)₂.[1] It is the barium salt of nitric acid.[2]

CAS Number: 10022-31-8[1][3][4]

Synonyms: this compound has several synonyms used across different contexts and languages. A logical grouping of these names is presented below.

Caption: Logical relationship of this compound synonyms.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[5] It is an odorless and highly water-soluble compound.[2][6] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | Ba(NO₃)₂ | [1][4] |

| Molecular Weight | 261.34 g/mol | [2][3][7][8] |

| Appearance | White, lustrous crystals or crystalline powder | [2][8][9] |

| Odor | Odorless | [2][6][9][10][11] |

| Density | 3.24 g/cm³ | [2][9] |

| Melting Point | 592 °C (decomposes) | [8][9] |

| Solubility in Water | 10.5 g/100mL at 25 °C | [9] |

| pH | 5.0 - 8.0 (5% aqueous solution) | [12][13] |

Applications in Research and Industry

While direct applications in drug development are not prominent, this compound is utilized in various scientific and industrial fields that may be relevant to researchers.

-

Chemical Synthesis: It serves as a precursor for the synthesis of other barium compounds, such as barium oxide, barium carbonate, and barium sulfate.[1][14] It can also be used as an oxidizing agent in certain chemical reactions.[5]

-

Materials Science: this compound is used in the manufacturing of specialty glass and ceramics. In glass production, it acts as a fining agent to remove bubbles and improve transparency.[1][5][15] In ceramics, it is used in the preparation of glazes.[1][5][15]

-

Electronics: It finds application in the electronics industry for the manufacturing of electronic ceramics and piezoelectric materials due to its high purity and stable chemical properties.[15]

-

Pyrotechnics: It is a key component in pyrotechnics, where it functions as an oxidizer and produces a vibrant green flame.[5][9][10][14]

-

Analytical Chemistry: this compound is used as a reagent in analytical chemistry for the detection of certain ions.[15]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if ingested or inhaled and can cause serious eye irritation.[7][16] As a strong oxidizer, it may intensify fires and can ignite combustible materials.[17][18][19]

Hazard Identification

| Hazard | GHS Classification | Precautionary Statements |

| Oxidizing Solid | Category 2 | H272: May intensify fire; oxidiser.[7][17] |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[7][17] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[7][17] |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7][17] |

Handling and Storage Workflow

Proper handling and storage are crucial to minimize risks associated with this compound. The following diagram outlines a standard workflow for its safe management in a laboratory setting.

Caption: Workflow for safe handling and storage of this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.[3][6][12]

-

Skin Protection: Impervious protective clothing, including gloves (nitrile or natural rubber), lab coat, apron, or coveralls.[6][16][18]

-

Respiratory Protection: For operations generating dust, a NIOSH/MSHA approved respirator with P100 filters should be used.[12][18]

Experimental Protocols

Preparation of this compound from Barium Carbonate

This protocol describes a common laboratory method for synthesizing this compound through the neutralization of nitric acid with barium carbonate.

Materials:

-

Barium Carbonate (BaCO₃)

-

Concentrated Nitric Acid (HNO₃)

-

Distilled Water

-

Beakers

-

Stirring Rod

-

Hot Plate

-

Filter Paper and Funnel

-

pH indicator paper

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a measured amount of barium carbonate into a large beaker.

-

Acid Addition: Slowly and carefully add a stoichiometric amount of nitric acid to the barium carbonate while stirring continuously. The reaction will produce carbon dioxide gas, causing effervescence. Add the acid in small portions to control the reaction rate. Reaction: BaCO₃ + 2HNO₃ → Ba(NO₃)₂ + H₂O + CO₂[20]

-

Neutralization: Continue adding nitric acid until all the barium carbonate has reacted and the effervescence ceases. Check the pH of the solution to ensure it is neutral or slightly acidic.

-

Heating and Filtration: Gently heat the solution to ensure the reaction is complete and to dissolve the this compound fully. If any unreacted solids remain, filter the hot solution.

-

Crystallization: Allow the filtered solution to cool slowly to room temperature. This compound crystals will precipitate out of the solution. The cooling process can be further slowed by placing the beaker in an insulated container.

-

Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold distilled water to remove any residual acid. Dry the crystals in an oven at a low temperature or in a desiccator.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound as described in the protocol above.

Caption: Experimental workflow for this compound synthesis.

Disposal Considerations

This compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[16] It should not be discharged into drains or the environment.[17] Disposal should be handled by a licensed waste disposal company.[16]

This guide is intended for informational purposes for trained professionals. Always consult the Safety Data Sheet (SDS) before handling any chemical and adhere to all institutional safety protocols.

References

- 1. allanchem.com [allanchem.com]

- 2. This compound | Ba(NO3)2 | CID 24798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 99.999 trace metals 10022-31-8 [sigmaaldrich.com]

- 4. strem.com [strem.com]

- 5. tamtaiduc.com [tamtaiduc.com]

- 6. klamathcc.edu [klamathcc.edu]

- 7. ammol.org [ammol.org]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. basstechintl.com [basstechintl.com]

- 12. fishersci.com [fishersci.com]

- 13. eastharbourgroup.com [eastharbourgroup.com]

- 14. The Application of this compound in Industry - SUNWAY [jysunway.com]

- 15. This compound: Exceptional Quality, Diverse Applications | Sinoright [sinoright.net]

- 16. Safety Precautions and Regulations for this compound - SUNWAY [jysunway.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. nj.gov [nj.gov]

- 19. This compound - Sciencemadness Wiki [sciencemadness.org]

- 20. m.youtube.com [m.youtube.com]

Physical and chemical properties of barium nitrate

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Nitrate (B79036)

Introduction

Barium nitrate, with the chemical formula Ba(NO₃)₂, is an inorganic salt composed of a barium cation (Ba²⁺) and two nitrate anions (NO₃⁻).[1][2] It presents as an odorless, white, and lustrous crystalline solid.[3][4] This compound is a significant chemical intermediate, primarily utilized for its properties as a strong oxidizer and as a source of barium.[2][5] Its applications are diverse, ranging from the manufacturing of pyrotechnics, where it imparts a characteristic green flame, to the production of specialty optical glass, ceramics, and other barium compounds.[1][5][6] Given its toxic nature and strong oxidizing potential, a thorough understanding of its physical and chemical properties is crucial for safe handling and effective application in research and industrial settings.[7][8]

Physical Properties

This compound is a stable, white crystalline solid at room temperature.[1][9] It is non-combustible but acts as a strong oxidizer, which can accelerate the burning of combustible materials.[4][8] The crystals are anhydrous and typically form in an isometric (cubic) crystal system.[9][10]

General Physical Constants

The fundamental physical properties of this compound are summarized in the table below, providing a quantitative overview of the compound under standard conditions.

| Property | Value | Reference |

| Chemical Formula | Ba(NO₃)₂ | [3] |

| Molar Mass | 261.335 g·mol⁻¹ | [3] |

| Appearance | White, lustrous crystals | [3] |

| Odor | Odorless | [3] |

| Density | 3.24 g/cm³ | [3] |

| Melting Point | 592 °C (1,098 °F; 865 K) | [3] |

| Boiling Point | Decomposes before boiling | [11][12] |

| Refractive Index | 1.5659 | [13] |

Solubility

This compound is soluble in water, and its solubility increases significantly with temperature.[3][11] It is, however, insoluble in alcohols.[7] The dissolution in water is a key property, enabling its use in aqueous solutions for various chemical reactions. The temperature dependence of its solubility in water is detailed below.

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 4.95 |

| 20 | 9.06 |

| 25 | 9.27 |

| 40 | 14.4 |

| 60 | 20.3 |

| 80 | 27.2 |

| 100 | 34.2 |

| Data sourced from Sigma-Aldrich and PubChem.[4] |

The solubility of this compound decreases substantially in the presence of nitric acid due to the common ion effect.[14]

Crystallographic Data

This compound crystallizes in the cubic Pa-3 space group.[10] The crystal structure consists of a barium cation (Ba²⁺) ionically bonded to two nitrate (NO₃⁻) anions.[1] In the crystal lattice, each Ba²⁺ ion is coordinated with twelve oxygen atoms from the surrounding nitrate groups.[10]

| Parameter | Value | Reference |

| Crystal System | Cubic | [2] |

| Space Group | Pa-3 | [10] |

| Space Group Number | 205 | |

| Lattice Constant (a) | 8.11021 Å | |

| Ba-O Bond Lengths | 2.89 Å (x6), 2.94 Å (x6) | [10] |

| N-O Bond Length | 1.26 Å | [10] |

Spectroscopic Properties

This compound is notable for its application as a solid-state Raman shifter, attributed to its high Raman gain coefficient. This property is leveraged in laser systems to shift wavelengths, particularly for generating eye-safe laser outputs.[15][16]

| Spectroscopic Property | Value | Reference |

| Transparency Range | 0.33 - 1.8 µm | [17] |

| Raman Shift | 1047 cm⁻¹ | [17] |

| Raman Gain (532 nm pump) | 47 cm/GW | [17] |

| Raman Gain (1064 nm pump) | 11 cm/GW | [17] |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by its role as a strong oxidizing agent and its thermal decomposition at elevated temperatures.[1][8]

Thermal Decomposition

When heated above its melting point of 592 °C, this compound decomposes.[3][7] The primary products of this decomposition are barium oxide (BaO), nitrogen dioxide (NO₂), and oxygen (O₂).[13][18] This reaction is responsible for its function as an oxidizer in applications like pyrotechnics, as it releases oxygen that fuels combustion.[5]

The decomposition reaction is: 2Ba(NO₃)₂(s) → 2BaO(s) + 4NO₂(g) + O₂(g)[18]

Anhydrous this compound decomposes over a temperature range of 500-700 °C, with the main decomposition occurring around 630 °C.[19]

Oxidizing Properties and Reactivity

This compound is a potent oxidizer and can react violently with reducing agents, combustible materials, and powdered metals like aluminum and magnesium, creating a fire and explosion hazard.[1][8][20] Mixtures with metal powders can sometimes ignite spontaneously, especially if moist.[21] Due to this reactivity, it must be stored separately from flammable substances, reducing agents, and acids.[20][22]

Experimental Protocols

Synthesis of this compound

This compound is commercially manufactured via two primary methods, both starting from barium carbonate (BaCO₃), the main source material for barium.[3][13]

Method 1: Reaction of Barium Carbonate with Nitric Acid This is the most common industrial method.

-

Objective: To synthesize this compound by reacting barium carbonate with nitric acid.

-

Materials: Barium carbonate (BaCO₃), Nitric acid (HNO₃), Distilled water, Filtration apparatus, Evaporation/crystallization dish.

-

Protocol:

-

Suspend barium carbonate powder in water.

-

Slowly add a stoichiometric amount of nitric acid to the barium carbonate suspension while stirring continuously. The reaction produces this compound, water, and carbon dioxide gas.[23] Reaction: BaCO₃(s) + 2HNO₃(aq) → Ba(NO₃)₂(aq) + H₂O(l) + CO₂(g)

-

Continue stirring until the effervescence of CO₂ ceases, indicating the reaction is complete.

-

Filter the resulting solution to remove any unreacted solids or precipitated impurities, such as iron compounds.[13]

-

Transfer the clear filtrate to an evaporation dish and heat gently to concentrate the solution.

-

Allow the concentrated solution to cool slowly. This compound crystals will precipitate out.[2]

-

Collect the crystals by filtration and dry them thoroughly.

-

Method 2: Double Decomposition Reaction This method involves the reaction of a soluble barium salt (like barium chloride) with a soluble nitrate salt (like sodium nitrate).[7][23]

-

Objective: To synthesize this compound via a double decomposition reaction.

-

Materials: Barium chloride (BaCl₂), Sodium nitrate (NaNO₃), Distilled water, Heating apparatus, Filtration apparatus.

-

Protocol:

-

Prepare separate hot, saturated solutions of barium chloride and sodium nitrate.

-

Mix the two hot solutions. This compound is the least soluble of the four possible salts in the mixture (Ba(NO₃)₂, BaCl₂, NaNO₃, NaCl), especially upon cooling.[23] Reaction: BaCl₂(aq) + 2NaNO₃(aq) → Ba(NO₃)₂(s) + 2NaCl(aq)

-

Allow the mixed solution to cool. This compound will crystallize out of the solution first.[23]

-

Filter the cooled solution to isolate the this compound crystals.

-

Wash the collected crystals with a small amount of cold distilled water to remove residual sodium chloride.

-

Dry the purified crystals.

-

Qualitative Analysis for Barium and Nitrate Ions

Standard inorganic qualitative analysis can confirm the presence of Ba²⁺ and NO₃⁻ ions.

-

Objective: To confirm the presence of barium and nitrate ions in a sample.

-

Materials: Sample salt, concentrated HCl, platinum wire, copper turnings, concentrated H₂SO₄, test tubes.

-

Protocol for Ba²⁺ (Flame Test):

-

Protocol for NO₃⁻ (Brown Ring Test - Modified):

-

In a dry test tube, heat a small amount of the sample salt with a few copper turnings and a few drops of concentrated H₂SO₄.

-

Observation: The evolution of dense, reddish-brown fumes (NO₂) and the solution turning blue indicates the presence of the NO₃⁻ ion.[24]

-

Toxicology and Safety

This compound, like other soluble barium salts, is toxic if ingested or inhaled.[7][11][25] The toxicity stems from the soluble Ba²⁺ ion.[25]

Health Effects

-

Acute Exposure: Ingestion can cause excessive salivation, vomiting, colic, diarrhea, convulsive tremors, and elevated blood pressure.[26] In severe cases, it can lead to muscular paralysis and potentially death.[13][26] Inhalation of dust can irritate the respiratory tract.[21][27]

-

Chronic Exposure: Repeated exposure may damage the kidneys and lead to an abnormal chest x-ray over time.[8][25]

Exposure Limits and Toxicological Data

| Parameter | Value | Species | Reference |

| OSHA PEL (TWA 8-hr) | 0.5 mg/m³ (as Ba) | Human | [8] |

| NIOSH REL (TWA 10-hr) | 0.5 mg/m³ (as Ba) | Human | [8] |

| LD₅₀ (Oral) | 355 mg/kg | Rat | [28] |

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a dust mask or respirator when handling this compound powder.[21][22]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and acids.[7][22] Keep containers tightly closed.

-

Fire Fighting: While not combustible itself, it is a strong oxidizer that enhances the combustion of other materials.[8] Use water to extinguish surrounding fires. Do not use CO₂ or dry chemical extinguishers, as they may be ineffective or react.[8][20]

-

First Aid: In case of ingestion, seek immediate medical attention. Solutions of soluble sulfates (e.g., Epsom salts) may be administered as first aid to precipitate the toxic barium ions as non-toxic barium sulfate.[7]

References

- 1. tamtaiduc.com [tamtaiduc.com]

- 2. collegedunia.com [collegedunia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Ba(NO3)2 | CID 24798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. The Application of this compound in Industry - SUNWAY [jysunway.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. nj.gov [nj.gov]

- 9. This compound [dmishin.github.io]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. echemi.com [echemi.com]

- 12. This compound: Formula, Uses, Properties & Preparation [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. researchgate.net [researchgate.net]

- 15. heegermaterials.com [heegermaterials.com]

- 16. inradoptics.com [inradoptics.com]

- 17. This compound Crystal | Raman Crystals | AOG CRYSTAL Manufacturer [aogcrystal.com]

- 18. quora.com [quora.com]

- 19. researchgate.net [researchgate.net]

- 20. ICSC 1480 - this compound [inchem.org]

- 21. This compound | PyroData [pyrodata.com]

- 22. This compound: A Key Chemical Substance in Multiple Fields | Sinoright [sinoright.net]

- 23. quora.com [quora.com]

- 24. scribd.com [scribd.com]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

- 26. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 27. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 28. basstechintl.com [basstechintl.com]

An In-depth Technical Guide to the Solubility of Barium Nitrate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of barium nitrate (B79036) in aqueous and organic media. The document presents quantitative solubility data, details common experimental methodologies for solubility determination, and illustrates the dissolution process. This information is critical for professionals in research and development, particularly in fields where barium nitrate is used as a raw material or reagent.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and the temperature. The following tables summarize the available quantitative data for its solubility in water and select organic solvents.

Solubility in Water

This compound exhibits significant solubility in water, which increases with temperature. This property is crucial for the preparation of aqueous solutions of varying concentrations.

| Temperature (°C) | Solubility ( g/100 g of H₂O) | Solubility ( g/100 mL of H₂O) | Weight % |

| 0 | 5.0 | 4.95 | 4.72% |

| 20 | - | 8.7 | - |

| 25 | 10.3 | 10.5 | 9.27% |

| 40 | - | - | 12.35% |

| 60 | - | - | 16.9% |

| 80 | - | - | 21.4% |

| 100 | 34.0 | 34.4 | 25.6% |

| 135 | - | - | 32.0% |

Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally low. It is often described as slightly soluble in polar protic solvents like ethanol (B145695) and methanol (B129727) and very slightly soluble or insoluble in less polar or non-polar solvents.

| Solvent | Temperature (°C) | Solubility |

| Ethanol | Ambient | Slightly soluble |

| Methanol | Ambient | Soluble to some extent |

| Acetone | Ambient | Slightly soluble |

| Ethanol/Water (10 vol%) | 25 | 0.247 mol/L |

| Ethanol/Water (50 vol%) | 25 | 0.044 mol/L |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The two common methods detailed below, the isothermal saturation method and gravimetric analysis, are frequently employed to ascertain the solubility of compounds like this compound.

Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed, thermostatically controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) for a prolonged period to ensure that equilibrium is reached and the solution is saturated. The temperature is maintained at a constant, predetermined value.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear supernatant (the saturated solution) is then carefully withdrawn using a filtered syringe to prevent any solid particles from being included.

-

Concentration Analysis: The concentration of this compound in the collected sample is determined using a suitable analytical technique. This could involve spectroscopic methods, titration, or gravimetric analysis of the dissolved solid after solvent evaporation.

-

Calculation: The solubility is then calculated based on the determined concentration and expressed in appropriate units (e.g., g/100 mL, mol/L).

Gravimetric Analysis

Gravimetric analysis is a quantitative method that relies on the measurement of mass. For solubility determination, it involves measuring the amount of solute dissolved in a known mass or volume of solvent.

Methodology:

-

Preparation of a Saturated Solution: A saturated solution of this compound is prepared at a specific temperature, as described in the isothermal saturation method.

-

Sample Collection: A precisely measured volume or mass of the clear, saturated supernatant is collected.

-

Solvent Evaporation: The solvent is carefully evaporated from the collected sample, leaving behind the dissolved this compound as a solid residue. This is typically done by gentle heating in a pre-weighed container (e.g., an evaporating dish or beaker).

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven to ensure all the solvent has been removed. After cooling to room temperature in a desiccator, the container and its contents are weighed accurately.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container from the final mass of the container with the dried residue. The solubility can then be calculated and expressed as the mass of solute per unit mass or volume of the solvent.

Visualization of the Dissolution Process

The dissolution of this compound in water is a process of dissociation into its constituent ions. This can be visualized as the breakdown of the crystal lattice and the hydration of the resulting ions by water molecules.

Caption: Dissolution of this compound in Water.

An In-depth Technical Guide to the Thermal Decomposition of Barium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of barium nitrate (B79036) (Ba(NO₃)₂), detailing its decomposition temperature, resultant products, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the thermal behavior of this inorganic compound.

Introduction

Barium nitrate is a crystalline solid widely used in various industrial applications, including the manufacturing of ceramics, pyrotechnics, and as a component in certain vacuum tube devices. Its thermal decomposition is a critical characteristic, particularly in applications involving high temperatures. Understanding the precise temperature at which it decomposes and the nature of the products formed is essential for process optimization, safety, and quality control. This guide synthesizes data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to provide a detailed profile of the thermal decomposition of this compound.

Thermal Decomposition Pathway and Products

The thermal decomposition of this compound is an endothermic process that primarily occurs at temperatures above 500°C. The principal reaction involves the breakdown of this compound into solid barium oxide (BaO) and the evolution of gaseous nitrogen dioxide (NO₂) and oxygen (O₂).

The overall balanced chemical equation for the primary decomposition reaction is:

2Ba(NO₃)₂(s) → 2BaO(s) + 4NO₂(g) + O₂(g) [1]

While barium oxide, nitrogen dioxide, and oxygen are the main products, some studies have reported the formation of minor gaseous products, including nitric oxide (NO), nitrogen (N₂), and nitrous oxide (N₂O), particularly when the decomposition is carried out in the presence of certain catalysts or support materials.[2]

The decomposition process can be visualized as a single-step reaction under controlled heating in an inert atmosphere. The following diagram illustrates this primary decomposition pathway.

References

An In-depth Technical Guide to the Crystal Structure and Morphology of Barium Nitrate

This technical guide provides a comprehensive overview of the crystal structure and morphology of barium nitrate (B79036) (Ba(NO₃)₂), intended for researchers, scientists, and professionals in drug development. The guide details the crystallographic parameters, explores the various crystal habits, and outlines the experimental methodologies for its synthesis and characterization.

Crystal Structure of Barium Nitrate

This compound crystallizes in the cubic system, a highly symmetric crystal structure. Its crystallographic properties are well-established and are crucial for understanding its physical and chemical behavior.

Crystallographic Data

The fundamental crystallographic data for this compound has been determined through extensive X-ray diffraction (XRD) studies. These parameters define the unit cell and the arrangement of atoms within it.

| Parameter | Value | Source(s) |

| Crystal System | Cubic | [1] |

| Space Group | Pa-3 (No. 205) | [1] |

| Lattice Parameter (a) | 8.1184 Å | [2] |

| Unit Cell Volume | 535.07 ų | [2] |

| Formula Units (Z) | 4 | [2] |

Note: The lattice parameter 'a' may show slight variations in different literature sources due to experimental conditions and measurement precision.

Atomic Arrangement

Within the cubic unit cell, the barium (Ba²⁺) and nitrate (NO₃⁻) ions are arranged in a specific, repeating pattern. This arrangement dictates the overall crystal structure and influences the crystal's properties and growth habits.

References

An In-Depth Technical Guide to the Toxicity of Soluble Barium Compounds in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicology of soluble barium compounds, focusing on the core principles, quantitative data, and experimental considerations relevant to a laboratory environment. It is intended to serve as a technical resource for professionals in research, scientific investigation, and drug development to ensure safe handling and a thorough understanding of the potential hazards associated with these substances.

Executive Summary

Soluble barium compounds, such as barium chloride (BaCl₂), barium nitrate (B79036) (Ba(NO₃)₂), and barium hydroxide (B78521) (Ba(OH)₂), are highly toxic substances that pose significant health risks in a laboratory setting. Their primary mechanism of toxicity involves the competitive blockade of potassium channels, leading to a cascade of physiological effects, most notably profound hypokalemia.[1] This disruption of potassium homeostasis can result in severe gastrointestinal distress, cardiac arrhythmias, muscle weakness, and paralysis.[2][3] In contrast, insoluble barium compounds, like barium sulfate (B86663) (BaSO₄), are generally considered non-toxic due to their poor absorption in the gastrointestinal tract.[4] This guide details the pathophysiology of barium poisoning, summarizes key toxicological data, outlines experimental protocols for toxicity assessment, and provides essential safety and handling information.

Mechanism of Toxicity: Potassium Channel Antagonism

The toxicity of soluble barium compounds is primarily attributed to the barium ion (Ba²⁺). Due to its similar ionic radius to the potassium ion (K⁺), Ba²⁺ can enter and block the pore of potassium channels, particularly the inward-rectifier potassium channels (Kir).[5][6] This blockade inhibits the normal efflux of potassium from cells, leading to a shift of potassium from the extracellular to the intracellular compartment.[2][7] The resulting hypokalemia is a hallmark of barium poisoning and the underlying cause of many of its systemic effects.[3][4]

The disruption of potassium channel function has widespread consequences, affecting various excitable tissues:

-

Muscular System: Inhibition of potassium channels in skeletal muscle leads to membrane depolarization, initially causing muscle stimulation and tremors, followed by progressive flaccid paralysis as the ability of the muscle to repolarize is compromised.[4][8]

-

Cardiovascular System: In cardiac tissue, the blockade of potassium currents can lead to a range of arrhythmias, including ventricular tachycardia, as well as hypertension or hypotension.[2][7]

-

Nervous System: While less prominent, neurological effects can occur due to the disruption of normal nerve impulse transmission.

-

Gastrointestinal System: Barium stimulates smooth muscle in the gastrointestinal tract, leading to cramping, nausea, vomiting, and diarrhea.[1][4]

dot

Caption: Mechanism of soluble barium compound toxicity.

Quantitative Toxicological Data

The toxicity of soluble barium compounds can be quantified through lethal dose (LD₅₀) values and occupational exposure limits. It is crucial to note that toxicity is highly dependent on the solubility of the specific barium compound.

Acute Oral Toxicity (LD₅₀)

The LD₅₀ is the statistically derived single dose of a substance that is expected to cause death in 50% of the animals tested.

| Compound | Test Animal | LD₅₀ (mg/kg) | Reference |

| Barium Chloride (BaCl₂) | Rat | 118 - 277 | [4][9] |

| Barium Nitrate (Ba(NO₃)₂) | Rat | 409 - 419 | [9] |

| Barium Fluoride (BaF₂) | Rat | 250 | [9] |

| Barium Carbonate (BaCO₃) | Rat | 418 | [5] |

Note: Barium carbonate, while insoluble in water, is soluble in the acidic environment of the stomach, converting to the more toxic barium chloride.[4][10]

Occupational Exposure Limits for Soluble Barium Compounds

Various regulatory agencies have established permissible exposure limits (PELs) and threshold limit values (TLVs) for soluble barium compounds in the workplace.

| Agency | Limit | Value (as Ba) | Reference |

| OSHA (Occupational Safety and Health Administration) | Permissible Exposure Limit (PEL) - 8-hr TWA | 0.5 mg/m³ | [11][12] |

| NIOSH (National Institute for Occupational Safety and Health) | Recommended Exposure Limit (REL) - 10-hr TWA | 0.5 mg/m³ | [11][13] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) - 8-hr TWA | 0.5 mg/m³ | [11][14] |

| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 50 mg/m³ | [13][15] |

Clinical Manifestations and Treatment of Barium Poisoning

Exposure to toxic levels of soluble barium compounds can lead to a rapid onset of symptoms.

Symptoms of Acute Exposure: [2][7][11]

-

Gastrointestinal: Nausea, vomiting, abdominal pain, and watery diarrhea are typically the first signs of poisoning.[4]

-

Musculoskeletal: Muscle weakness, tremors, and progressive flaccid paralysis.

-

Cardiovascular: Irregular heartbeat, hypertension or hypotension, and in severe cases, cardiac arrest.

-

Metabolic: Profound hypokalemia is a key diagnostic indicator.[3][4]

Treatment: There is no specific antidote for barium poisoning. Treatment is primarily supportive and focuses on:[16]

-

Limiting Absorption: Oral administration of soluble sulfates, such as magnesium sulfate or sodium sulfate, can precipitate barium as insoluble and non-toxic barium sulfate in the gastrointestinal tract.[7][17]

-

Correcting Hypokalemia: Intravenous potassium supplementation is critical to address the severe hypokalemia and its life-threatening consequences.[16][18]

-

Supportive Care: This includes cardiorespiratory support and, in severe cases, hemodialysis to remove barium from the bloodstream.[17][16]

Experimental Protocols for Toxicity Assessment

A variety of in vivo and in vitro methods are available to assess the toxicity of soluble barium compounds.

In Vivo Acute Oral Toxicity (LD₅₀) Determination (Based on OECD Guideline 425)

This protocol outlines the "Up-and-Down Procedure" for determining the LD₅₀, which uses a reduced number of animals compared to classical methods.

Objective: To determine the median lethal oral dose (LD₅₀) of a soluble barium compound.

Materials:

-

Test substance (e.g., Barium Chloride)

-

Vehicle (e.g., distilled water)

-

Healthy, young adult laboratory rodents (e.g., rats), typically females.

-

Gavage needles

-

Animal caging and husbandry supplies

Methodology:

-

Animal Preparation: Animals are acclimated to laboratory conditions and fasted overnight (with access to water) before dosing.[4][11]

-

Dose Preparation: The barium compound is dissolved in the vehicle to the desired concentration.

-

Dosing: A single animal is dosed by oral gavage. The initial dose is selected based on existing data, or a default of 175 mg/kg is used.[2]

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.[11]

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose (the dose progression factor is typically 3.2).

-

If the animal dies, the next animal is given a lower dose.

-

-

Data Analysis: The LD₅₀ is calculated from the pattern of survivals and deaths using a maximum likelihood method.

dot

Caption: Workflow for LD₅₀ determination using the Up-and-Down Procedure.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.

Objective: To determine the concentration of a soluble barium compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Mammalian cell line (e.g., L-6 rat skeletal myoblasts)

-

Cell culture medium and supplements

-

96-well microtiter plates

-

Soluble barium compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Exposure: The barium compound is serially diluted in cell culture medium and added to the wells. Control wells receive medium only.

-

Incubation: The plates are incubated for a set period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined from the dose-response curve.

Measurement of Barium in Biological Samples (ICP-MS)

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying trace elements.

Objective: To determine the concentration of barium in biological matrices such as blood or urine.

Materials:

-

ICP-MS instrument

-

Microwave digestion system

-

Certified barium standard solutions

-

High-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂)

-

Deionized water

-

Biological samples (blood, urine)

Methodology:

-

Sample Preparation: A known volume or weight of the biological sample is placed in a digestion vessel.[19]

-

Digestion: Concentrated nitric acid and hydrogen peroxide are added to the sample. The vessel is sealed and placed in a microwave digestion system to break down the organic matrix.[19]

-

Dilution: After cooling, the digested sample is diluted to a final volume with deionized water.

-

Instrument Calibration: The ICP-MS is calibrated using a series of known barium standard solutions.

-

Sample Analysis: The diluted sample is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the barium, which is then detected by the mass spectrometer.

-

Quantification: The concentration of barium in the original sample is calculated based on the instrument reading and the dilution factor.

Safe Handling and Laboratory Procedures

Given the high toxicity of soluble barium compounds, strict safety protocols are mandatory.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.

-

Skin Protection: Wear a lab coat and disposable nitrile gloves. For prolonged handling, consider double-gloving.[8]

-

Respiratory Protection: All manipulations of powdered barium compounds should be conducted in a certified chemical fume hood to prevent inhalation.

Handling and Storage:

-

Always consult the Safety Data Sheet (SDS) before working with any barium compound.

-

Store soluble barium compounds in a cool, dry, well-ventilated area, away from incompatible materials.

-

Ensure containers are tightly sealed.

-

Do not eat, drink, or smoke in areas where barium compounds are handled.

Emergency Procedures:

-

Spill: Evacuate the area. Wearing appropriate PPE, carefully clean up the spill, avoiding dust generation. Collect the material in a sealed container for hazardous waste disposal.

-

Exposure:

-

Inhalation: Move to fresh air. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

Soluble barium compounds are potent toxins that require careful handling and a thorough understanding of their hazardous properties. Their primary toxic effect, the blockade of potassium channels, leads to severe and potentially fatal physiological consequences. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, be aware of the signs and symptoms of exposure, and understand the principles of toxicity assessment. By implementing the guidelines and protocols outlined in this document, laboratories can mitigate the risks associated with these compounds and ensure a safe working environment.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. umwelt-online.de [umwelt-online.de]

- 11. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. aurorabiomed.com [aurorabiomed.com]

- 14. resources.uta.edu [resources.uta.edu]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Synthesis of barium nitrate from barium carbonate and nitric acid

An In-depth Technical Guide to the Synthesis of Barium Nitrate (B79036) from Barium Carbonate and Nitric Acid

Introduction

Barium nitrate (Ba(NO₃)₂) is an inorganic salt composed of a barium cation (Ba²⁺) and two nitrate anions (NO₃⁻).[1] It presents as a white, crystalline solid that is soluble in water and is a strong oxidizing agent.[2][3] Due to its properties, particularly its ability to produce a green flame upon combustion, this compound is extensively used in pyrotechnics, such as in fireworks and green signal flares.[3][4] It also finds applications in the manufacturing of barium oxide (BaO), various other barium compounds, and in the vacuum tube industry.[4][5][6]

The synthesis of this compound is most commonly achieved through the reaction of barium carbonate (BaCO₃) with nitric acid (HNO₃).[1][3][5] This method is favored for its straightforwardness and the relative availability of the starting materials. This guide provides a comprehensive overview of this synthesis, detailing the underlying chemistry, experimental protocols, and purification techniques for obtaining high-purity this compound.

Chemical Reaction and Stoichiometry

The synthesis is based on a neutralization reaction where barium carbonate, a base, reacts with nitric acid to form this compound, water, and carbon dioxide gas. The balanced chemical equation for this reaction is:

BaCO₃(s) + 2HNO₃(aq) → Ba(NO₃)₂(aq) + H₂O(l) + CO₂(g)

This reaction proceeds with visible effervescence due to the evolution of carbon dioxide gas.[7] The stoichiometry of the reaction is crucial for calculating reactant quantities and theoretical yield.

Data Presentation: Reactant and Product Stoichiometry

The following table summarizes the key quantitative data for the reactants and products involved in the synthesis.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Barium Carbonate | BaCO₃ | 197.34 | 1 |

| Nitric Acid | HNO₃ | 63.01 | 2 |

| This compound | Ba(NO₃)₂ | 261.34 | 1 |

| Water | H₂O | 18.02 | 1 |

| Carbon Dioxide | CO₂ | 44.01 | 1 |

Experimental Protocol

This section outlines a detailed methodology for the laboratory-scale synthesis of this compound from barium carbonate and nitric acid.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Conduct the reaction in a well-ventilated fume hood to avoid inhalation of nitric acid fumes and carbon dioxide.

-

All soluble barium compounds, including this compound, are toxic if ingested.[5] Handle with care and avoid contact with skin or eyes.

Materials and Equipment:

-

Barium carbonate (BaCO₃)

-

Dilute nitric acid (HNO₃)

-

Distilled or deionized water

-

Beakers

-

Glass stirring rod or magnetic stirrer with stir bar

-

pH indicator paper or pH meter

-

Funnel and filter paper

-

Evaporating dish

-

Heating mantle or hot plate

-

Crystallizing dish

Procedure:

-

Reactant Preparation:

-

Reaction:

-

While continuously stirring the barium carbonate slurry, slowly add dilute nitric acid dropwise.[7] A vigorous effervescence (fizzing) will occur as carbon dioxide gas is released. The slow addition is crucial to prevent excessive foaming and potential overflow.

-

Continue adding nitric acid until all the barium carbonate has reacted and the effervescence ceases.[7]

-

After the fizzing stops, check the pH of the solution to ensure it is neutral or slightly acidic.[7] This confirms that all the carbonate has been neutralized. If the solution is still basic, add a few more drops of nitric acid. An excess of nitric acid is acceptable as it will be removed during the evaporation step.[7]

-

-

Filtration of Impurities:

-

Crystallization:

-

Transfer the clear filtrate to an evaporating dish.

-

Gently heat the solution to evaporate the water and concentrate the this compound solution.[5][7] Avoid boiling vigorously. This compound begins to decompose at high temperatures (around 550-592 °C).[3][7]

-

Once the solution is sufficiently concentrated (crystals may start to form on the surface or edges of the dish), remove it from the heat.

-

Allow the solution to cool slowly to room temperature, and then if desired, cool further in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the this compound crystals by filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any remaining soluble impurities.

-

Dry the crystals completely. This can be done by leaving them in a desiccator or by gently heating in a drying oven at a low temperature.

-

Store the final product in a labeled, sealed container.

-

Visualization: Experimental Workflow

References

- 1. collegedunia.com [collegedunia.com]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. byjus.com [byjus.com]

- 4. akshyachemicals.com [akshyachemicals.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound Ba(NO3)2 |Manufacturer, Low cost Exporter, Supplier, India, Tamilnadu, USA, Uk [bariumchloride.in]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide on the Natural Occurrence of Barium Nitrate as Nitrobarite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nitrobarite, the naturally occurring mineral form of barium nitrate (B79036) (Ba(NO₃)₂). The document details its mineralogical properties, natural occurrence, and methods for its synthesis and characterization, tailored for a scientific audience.

Introduction

Nitrobarite is a rare mineral composed of barium nitrate, crystallizing in the isometric system.[1] It is the natural analogue of the synthetically produced this compound, a compound with significant applications in various industries, including pyrotechnics, the production of specific types of glass, and as an oxidizing agent in chemical synthesis.[2][3] For researchers in materials science and drug development, an understanding of the properties and occurrence of nitrobarite can provide insights into the crystallization and stability of nitrate compounds.

Natural Occurrence and Geochemical Environment

Nitrobarite is an exceptionally rare mineral, with its type locality noted as being in Chile, though the exact location has not been specified.[1][4] It is typically found in nitrate deposits and has been noted to be associated with "wad," a term for a mixture of manganese oxides and hydroxides.[5] The formation of nitrobarite is likely linked to the percolation of nitrate-rich solutions through barium-bearing rocks in arid environments, allowing for the crystallization of the mineral. Due to its high solubility in water, nitrobarite is only preserved under very dry conditions.

Physicochemical and Crystallographic Properties

A summary of the key physicochemical and crystallographic properties of nitrobarite is presented in Table 1. This data is crucial for the identification and characterization of the mineral.

Table 1: Quantitative Data on Nitrobarite Properties

| Property | Value |

| Chemical Formula | Ba(NO₃)₂ |

| Crystal System | Isometric |

| Space Group | Pa3 |

| Unit Cell Dimension (a) | 8.11 Å |

| Density (Measured) | 3.245 - 3.255 g/cm³ |

| Density (Calculated) | 3.24 g/cm³ |

| Mohs Hardness | 3 |

| Refractive Index (n) | 1.5714 |

| Color | Colorless |

| Luster | Vitreous |

| Cleavage | None Observed |

| Solubility in Water | 9 g/100 mL (20 °C) |

| Melting Point | 592°C (decomposes) |

Experimental Protocols

Synthesis of this compound (Synthetic Nitrobarite)

Several laboratory-scale methods can be employed for the synthesis of this compound.

Method 1: Reaction of Barium Carbonate with Nitric Acid [4]

-

Reaction: Suspend barium carbonate (BaCO₃) in distilled water.

-

Acidification: Slowly add nitric acid (HNO₃) to the suspension with constant stirring until the barium carbonate is completely dissolved and effervescence ceases. BaCO₃(s) + 2HNO₃(aq) → Ba(NO₃)₂(aq) + H₂O(l) + CO₂(g)

-

Purification: Filter the resulting solution to remove any insoluble impurities.

-

Crystallization: Evaporate the water from the filtrate by gentle heating to induce crystallization of this compound.

-

Drying: The crystals are then filtered and dried.

Method 2: Reaction of Barium Hydroxide (B78521) with Nitric Acid [8]

-

Reaction: Dissolve barium hydroxide octahydrate (Ba(OH)₂·8H₂O) in distilled water to form a slurry.[8]

-

Neutralization: Carefully add concentrated nitric acid to the slurry. The reaction is an acid-base neutralization.[8] Ba(OH)₂(aq) + 2HNO₃(aq) → Ba(NO₃)₂(aq) + 2H₂O(l)

-

Evaporation and Crystallization: Heat the resulting solution on a hot plate to evaporate the water and obtain crystalline this compound.[8]

-

Yield Calculation: The final product is weighed to determine the percentage yield.[8]

Characterization Techniques

A general workflow for the identification and characterization of a mineral-like nitrobarite is presented below.

4.2.1. X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for the identification and structural characterization of crystalline materials like nitrobarite.

-

Sample Preparation: A small amount of the mineral is finely ground into a homogeneous powder.

-

Data Acquisition: The powdered sample is mounted on a sample holder and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to confirm the identity of the mineral. The lattice parameters can be refined from the positions of the diffraction peaks.

4.2.2. Spectroscopic Analysis

Vibrational spectroscopy techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to identify the nitrate functional group and characterize the chemical bonding in nitrobarite.

-

Raman Spectroscopy: A laser is focused on the sample, and the inelastically scattered light is collected and analyzed. The resulting Raman spectrum will show characteristic vibrational modes for the nitrate ion (NO₃⁻).

-

FTIR Spectroscopy: The sample is exposed to infrared radiation, and the absorption of radiation at specific frequencies corresponding to the vibrational modes of the molecule is measured. The resulting IR spectrum provides a fingerprint of the compound.

4.2.3. X-ray Photoelectron Spectroscopy (XPS)

XPS can be used to determine the elemental composition and chemical states of the elements on the surface of the mineral.

-

Sample Preparation: The sample is placed in an ultra-high vacuum chamber.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured by an electron energy analyzer.

-

Data Analysis: The binding energies of the photoelectrons are calculated, which are characteristic of each element and its chemical state. This allows for the identification of barium, nitrogen, and oxygen and can reveal the presence of any surface contaminants or alteration products.

Mandatory Visualizations

Logical Workflow for Mineral Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown mineral, such as a sample suspected to be nitrobarite.

Synthesis Pathway for this compound

This diagram illustrates the chemical synthesis pathway for this compound from barium carbonate and nitric acid.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Guide to Making this compound Safely and Efficiently [robotrecipes.co]

- 7. mindat.org [mindat.org]

- 8. m.youtube.com [m.youtube.com]

Historical applications of barium nitrate in scientific research

An In-depth Technical Guide to the Historical Applications of Barium Nitrate (B79036) in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium nitrate, Ba(NO₃)₂, is an inorganic salt that has played a significant, albeit often behind-the-scenes, role in the advancement of various scientific and technological fields over the past two centuries. As a potent oxidizing agent and the source of barium ions, its properties have been harnessed in applications ranging from chemical synthesis and military ordnance to the development of early electronics and toxicological studies. This guide provides a detailed overview of the key historical applications of this compound in scientific research, presenting quantitative data, historical experimental protocols, and process workflows to offer a comprehensive technical resource.

Synthesis and Manufacturing of this compound

Historically, the production of this compound for scientific and industrial use has been a cornerstone of its application. Early methods focused on the conversion of naturally occurring barium minerals, such as witherite (barium carbonate, BaCO₃), into the more versatile nitrate salt.

Experimental Protocol: Production from Barium Carbonate and Calcium Nitrate (c. 1935)

A 1935 patent by Norman R. Wilson outlines a double decomposition process designed for a high-yield production of this compound.[1] This method was advantageous as it was simple to execute and resulted in a practically theoretical yield without complex apparatus.[1]

Objective: To produce this compound by reacting barium carbonate with an excess of calcium nitrate.

Materials:

-

Witherite (containing barium carbonate, 94% pure)

-

Calcium nitrate (79.5% pure)

-

Water

Procedure:

-

Combine 842 grams of barium carbonate (94% pure) and 1456 grams of calcium nitrate (79.5% pure) in an open vessel.

-

Add 4800 grams of water to the mixture.

-

Boil the mixture for approximately two hours. During this time, the volume of water will reduce to about 4000 grams due to evaporation. The reaction BaCO₃ + Ca(NO₃)₂ → Ba(NO₃)₂ + CaCO₃ occurs.

-

Separate the hot liquid, now containing dissolved this compound and excess calcium nitrate, from the precipitated calcium carbonate sludge.

-

Allow the separated liquid to cool to room temperature.

-

As the solution cools, this compound, being less soluble at lower temperatures, crystallizes out.

-

Collect the this compound crystals. The process is designed to yield more than 95% of the theoretical amount based on the initial barium carbonate.[1]

Experimental Workflow: this compound Synthesis (c. 1935)

Applications in Military Technology

This compound's properties as a dense, oxygen-rich oxidizer made it a valuable component in military explosives and incendiary devices, particularly in the early to mid-20th century.

Baratol: A High-Density Explosive

Baratol was developed during World War I and used in early atomic bomb designs as the slow-detonating component in explosive lenses.[2][3] Its high density and low detonation velocity were its key characteristics. The formulation leveraged this compound as an oxidizer for the fuel-deficient TNT.[2]

| Property | Value | Reference |

| Composition | 70-80% this compound, 20-30% TNT, ~1% Paraffin Wax | [2] |

| 76% this compound, 24% TNT | [4] | |

| Density | ≥ 2.5 g/cm³ | [2][3] |

| Detonation Velocity | ~4,900 m/s | [3][4] |

| Ignition Temperature | ~385 °C | [2] |

De Wilde Incendiary Ammunition

During World War II, this compound was a primary ingredient in the incendiary composition "SR 365," used in the British .303 B. Mk VI 'De Wilde' bullets.[5] These rounds were designed to ignite upon impact, proving significantly more effective at setting fire to aircraft fuel tanks than previous designs.[6]

| Parameter | Value | Reference |

| Incendiary Composition | SR 365 (contains this compound) | [5] |

| Payload per round | 0.5 grams | [6] |

| Effectiveness | 1 in 5 shots ignited fuel tanks | [6] |

Logical Relationship: Role of this compound in Baratol

Application in Pyrotechnics

The most well-known application of this compound is in pyrotechnics, where it serves a dual role as both an oxidizer and the source of a vibrant green color upon combustion.[7][8] This is due to the emission of light from barium monochloride (BaCl) molecules formed at high temperatures in the presence of a chlorine donor.

Historical Green Firework Compositions

While precise historical formulations are often proprietary, the fundamental components for green fire have remained consistent. A typical composition requires an oxidizer, a fuel, a chlorine donor to form BaCl, and a binder.

| Component | Example Substance | Function |

| Oxidizer & Colorant | This compound | Provides oxygen for combustion and barium ions for color |

| Fuel | Magnesium, Aluminum, Shellac | Reacts with the oxidizer to produce heat and light |

| Chlorine Donor | Polyvinyl Chloride (PVC), Parlon | Provides chlorine to form BaCl, the green-emitting species |

| Binder | Dextrin, Red Gum | Binds the mixture into stars or other forms |

Experimental Workflow: Creating Green Pyrotechnic Stars

Application in Vacuum Tube Technology

In the early 20th century, this compound was a key precursor in the manufacture of thermionic cathodes for vacuum tubes. The goal was to create a coating of barium oxide (BaO) on the cathode surface, as barium oxide has a low work function, meaning it emits electrons at lower temperatures, which improved the tube's efficiency and lifespan.[9][10]

Experimental Protocol: Preparation of Barium Oxide Cathode Coating

The process involved the thermal decomposition of a barium salt directly onto the cathode element. This compound was one of the salts used for this purpose.[9]

Objective: To create an electron-emissive barium oxide coating on a cathode filament.

Materials:

-

This compound (Ba(NO₃)₂)

-

Tungsten or Nickel cathode filament

-

Vacuum pump and bell jar

-

Induction heater or electrical current source

Procedure:

-

A solution or slurry of this compound is prepared and applied to the cathode filament or a surrounding support structure.

-

The coated cathode assembly is placed inside the glass envelope of the vacuum tube.

-

The tube is connected to a vacuum pump and evacuated to a high vacuum.

-

The entire tube is baked at a high temperature to degas the glass and internal components.

-

The cathode filament is heated, either by passing a current through it or using an external induction heater.

-

At temperatures exceeding 592°C, the this compound decomposes according to the reaction: 2Ba(NO₃)₂ → 2BaO + 4NO₂ + O₂.[5]

-

The gaseous byproducts (NO₂ and O₂) are removed by the vacuum pump.

-

A stable, adherent layer of barium oxide (BaO) remains on the cathode surface.

-

The tube is sealed off from the vacuum pump. The resulting oxide-coated cathode is now highly emissive when heated to its operating temperature (800-1000°C).[10]

Process Flow: Cathode Coating via Thermal Decomposition

Application in Glass and Ceramics Manufacturing

Barium compounds have been historically added to glass formulations to increase the refractive index, resulting in a more brilliant and dense product, similar to lead crystal.[11] this compound could be used as the source of barium oxide in the glass melt.

Historical Barium Glass Formulation (c. 1926)

A 1926 patent for producing barium glass provides a specific recipe. While this example uses barium silicate (B1173343) as the direct input, it illustrates the quantities used to achieve a "baryta glass." The ultimate goal is the incorporation of barium oxide (BaO) into the silica (B1680970) matrix.[11]

| Ingredient | Parts by Weight | Reference |

| Sand (Silica) | 100 | [11] |

| Calcined Soda (Sodium Carbonate) | 26 | [11] |

| Calcium Carbonate | 15 | [11] |

| Barium Silicate (containing 82% BaO) | 34 | [11] |

Application in Early Toxicological and Pharmacological Research

The potent biological activity of soluble barium salts, including this compound, did not go unnoticed by early researchers. These compounds were among the substances used in the late 18th and early 19th centuries to investigate the physiological effects of chemicals on animals, laying groundwork for modern toxicology and pharmacology.

Early Animal Experimentation (c. 1790)

In a paper read to the Literary and Philosophical Society of Manchester, James Watt Jr. reported on experiments investigating the effects of various barium compounds on animals.[12] His work was spurred by local knowledge that native barium carbonate (witherite) was used as a rat poison.

Experimental Protocol (Reconstructed from historical account):

Objective: To observe the physiological effects of barium compounds, including this compound, when administered to animals.

Subject: Dogs ("Terrier bitch" mentioned for barium carbonate experiment).[12]

Procedure:

-

A quantity of a barium salt (barium carbonate, chloride, or nitrate) was prepared.

-

The compound was administered to a dog, likely mixed with food (e.g., "strewed upon some boiled beef" for the carbonate).[12]

-

The animal was observed over a period of several hours.

-

Symptoms were recorded. Observations for barium compounds generally included gastrointestinal distress, convulsions, lethargy, restlessness, anxiety, and a progressive paralysis, often leading to death.[12]

These early, albeit crude, experiments were foundational in characterizing the toxic profile of soluble barium salts and represent one of the first scientific applications of this compound in a biological context.

Workflow of an 18th Century Toxicology Study

References

- 1. US2010046A - Process of producing this compound - Google Patents [patents.google.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Baratol - Wikipedia [en.wikipedia.org]

- 4. US3956039A - High explosive compound - Google Patents [patents.google.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. ww2aircraft.net [ww2aircraft.net]

- 7. quora.com [quora.com]

- 8. This compound makes fireworks burn in a bright green color-Hunan United Technology Co., Ltd_Chlorate_Perchlorate [unitedchemindustry.com]

- 9. Barium oxide - Wikipedia [en.wikipedia.org]

- 10. effectrode.com [effectrode.com]

- 11. US1694831A - Process for the manufacture of glass containing barium - Google Patents [patents.google.com]

- 12. cambridge.org [cambridge.org]

Barium Nitrate ACS Reagent Grade: A Technical Guide to Specifications and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the American Chemical Society (ACS) reagent grade specifications for barium nitrate (B79036). It details the maximum allowable limits for various impurities and outlines the experimental protocols for their determination, ensuring the reagent's suitability for high-purity applications in research, development, and quality control.

Core Specifications and Impurity Limits

ACS reagent grade chemicals are defined by their high purity and are the benchmark for analytical reagents. For barium nitrate (Ba(NO₃)₂), the ACS has established specific maximum allowable levels for a range of impurities to ensure consistency and reliability in sensitive analytical work. These specifications are summarized in the table below.

Table 1: this compound ACS Reagent Grade Specifications

| Parameter | Specification |

| Assay (as Ba(NO₃)₂) | ≥99.0% |

| pH of a 5% Solution at 25°C | 5.0–8.0 |

| Insoluble Matter | ≤0.01% |

| Chloride (Cl) | ≤5 ppm |

| Heavy Metals (as Pb) | ≤5 ppm |

| Iron (Fe) | ≤2 ppm |

| Calcium (Ca) | ≤0.05% |